dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate
Description
Dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate is a deuterated derivative of a glutamic acid analog. Its structure features a (2S)-pentanedioate backbone esterified with two methyl groups and a 4-amino-2,3,5,6-tetradeuteriobenzoyl substituent. The incorporation of deuterium at specific positions enhances its utility in pharmacokinetic studies, metabolic tracing, and analytical applications by reducing metabolic lability and improving detection sensitivity in mass spectrometry .
Properties
Molecular Formula |
C14H18N2O5 |
|---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate |
InChI |
InChI=1S/C14H18N2O5/c1-20-12(17)8-7-11(14(19)21-2)16-13(18)9-3-5-10(15)6-4-9/h3-6,11H,7-8,15H2,1-2H3,(H,16,18)/t11-/m0/s1/i3D,4D,5D,6D |
InChI Key |
KTNFJPQFZZYFPU-BECXPWMJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)OC)C(=O)OC)[2H])[2H])N)[2H] |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues
Methotrexate Dimethyl Ester Hydrochloride
- Structure: (S)-Dimethyl-2-(4-{(2,4-diaminopteridin-6-yl)methylamino}benzamido)pentanedioate hydrochloride .
- Key Differences: The benzoyl group in methotrexate dimethyl ester is substituted with a pteridine ring (2,4-diaminopteridin-6-yl), whereas the target compound has a deuterated 4-aminobenzoyl group. Methotrexate derivatives are folate antagonists with therapeutic applications in cancer and autoimmune diseases, whereas the deuterated compound is primarily a research tool for isotope tracing .
Dimethyl (2S,4S)-2-Allyl-4-((tert-Butoxycarbonyl)amino)pentanedioate
- Structure : Features an allyl group at C2 and a tert-butoxycarbonyl (Boc)-protected amine at C4 .
- Key Differences :
(2R,6S)-Dibenzyl 2-(Benzyloxycarbonylamino)-6-(tert-butoxycarbonylamino)heptanedioate
Physicochemical Properties
Research Findings and Challenges
- Deuterium Isotope Effects: The target compound’s deuterated benzoyl group reduces metabolic oxidation rates compared to non-deuterated versions, as observed in similar deuterated drugs .
- Regulatory Considerations: Deuterated compounds require stringent isotopic purity validation (>98% deuterium incorporation), unlike non-deuterated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
